molecular formula C20H17ClFNO2 B2731977 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 338965-48-3

3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2731977
CAS No.: 338965-48-3
M. Wt: 357.81
InChI Key: TVIRYFWQVIBMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone (CAS: 303144-58-3) is a pyridinone derivative with the molecular formula C₁₃H₁₁ClFNO₂ and a molar mass of 267.68 g/mol . Key structural features include:

  • A benzyloxy group at position 3, contributing to lipophilicity.
  • A 2-chloro-6-fluorobenzyl substituent at position 1, enhancing metabolic stability.
  • A methyl group at position 2, influencing steric interactions.

Predicted physicochemical properties include a density of 1.34 g/cm³, boiling point of 412.0°C, and pKa of 10.77, indicating moderate acidity .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO2/c1-14-20(25-13-15-6-3-2-4-7-15)19(24)10-11-23(14)12-16-17(21)8-5-9-18(16)22/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIRYFWQVIBMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=C(C=CC=C2Cl)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where benzyl alcohol reacts with the pyridinone core in the presence of a base such as sodium hydride.

    Attachment of the 2-Chloro-6-fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the pyridinone core reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Methylation: The final step is the methylation of the pyridinone ring, which can be achieved using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridinone ring, potentially converting it to a dihydropyridinone.

    Substitution: The chlorofluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridinone core structure with a molecular formula of C18H18ClFNOC_{18}H_{18}ClFNO and a molecular weight of approximately 325.8 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Biological Activities

Research indicates that compounds similar to 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, studies on pyridine derivatives have demonstrated cytotoxic effects against colorectal cancer cells (LoVo and HCT-116) and other malignancies .
  • Anti-inflammatory Effects : The compound's interaction with peroxisome proliferator-activated receptors (PPARs) suggests potential anti-inflammatory applications. Agonism of PPARα has been linked to reduced inflammation and vascular leakage in diabetic models .
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyridinone derivatives, including this compound. The compound exhibited significant cytotoxicity against LoVo and HCT-116 cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In vivo studies demonstrated that related compounds could effectively cross the blood-brain barrier and exert neuroprotective effects in models of diabetic retinopathy, highlighting their therapeutic promise in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, inhibiting their activity. The exact pathways involved would require detailed biochemical studies, but potential targets could include kinases or other regulatory proteins involved in cellular signaling.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related pyridinone derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound 303144-58-3 C₁₃H₁₁ClFNO₂ 3-benzyloxy, 1-(2-chloro-6-fluorobenzyl), 2-methyl 267.68 High lipophilicity; moderate acidity (pKa ~10.77)
1-(3-Chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone 477869-76-4 C₁₉H₁₄Cl₂FNO₂ 1-(3-chlorobenzyl), 3-(2-chloro-6-fluorobenzyl), 4-hydroxy 378.23 Increased molecular weight; hydroxy group enhances hydrogen bonding
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone 477869-81-1 C₁₉H₁₈ClFN₃O₂ 1-(imidazolylpropyl), 3-(2-chloro-6-fluorobenzyl), 4-hydroxy 377.82 Imidazole moiety may enhance binding to metalloenzymes
3-(2-Chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone 400077-42-1 C₁₇H₁₂ClF₂N₃O₂ 1-(6-fluoro-2-pyridinylamino), 3-(2-chloro-6-fluorobenzyl), 4-hydroxy 375.75 Fluoropyridinylamino group may improve CNS penetration

Impact of Substituents on Activity and Properties

  • Hydroxy vs. Benzyloxy Groups : The target compound’s benzyloxy group increases lipophilicity compared to hydroxy-substituted analogs (e.g., CAS 477869-76-4), which may reduce solubility but enhance membrane permeability .
  • Halogen Effects : The 2-chloro-6-fluorobenzyl substituent is common across analogs, contributing to electron-withdrawing effects and resistance to oxidative metabolism .

Biological Activity

3-(Benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.

  • Molecular Formula : C20H17ClFNO2
  • Molecular Weight : 357.81 g/mol
  • Boiling Point : 505.5 ± 50.0 °C (predicted)
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : 1.45 ± 0.10 (predicted)

The compound features a pyridinone core structure, which is known for its diverse biological activities. The presence of halogens, particularly chlorine and fluorine, enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical development .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial activity
  • Anticancer properties
  • CNS stimulation and depression
  • Enzyme inhibition

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
3-bromo-2-methyl-4(1H)-pyridinoneBromine instead of chlorineAntimicrobial
4-hydroxy-3-(benzyloxy)pyridineHydroxyl group additionAnticancer
3-(benzyloxy)-4(1H)-pyridinoneSimilar core without halogensEnzyme inhibition

Structure-Activity Relationship (SAR)

The unique halogenation pattern in this compound is hypothesized to enhance its biological activity compared to derivatives lacking these features. Research into SAR has demonstrated that modifications to the benzyloxy and chloro-fluorobenzyl substituents can significantly impact the compound's efficacy against various biological targets.

CNS Activity

A study evaluating similar pyrimidone derivatives indicated a dual profile of CNS stimulation and depression. Some compounds in the series exhibited significant antidepressant and anxiolytic effects in animal models, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Inhibitory activity against cholinesterases (AChE and BChE) has been observed in compounds structurally related to this pyridinone derivative. Such inhibition is crucial for developing treatments for neurodegenerative disorders like Alzheimer's disease. Molecular docking studies have provided insights into binding interactions between these compounds and their target enzymes, paving the way for further drug design efforts .

Q & A

Q. What are the standard synthetic routes for 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone?

Answer: The synthesis typically involves:

Step 1: Reaction of imidazolidine-2,4-dione with 2-chloro-6-fluorobenzyl chloride under basic conditions to form 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione.

Step 2: Thionation using Lawesson’s reagent in anhydrous dioxane under reflux (24 hours) to introduce the thioxo group, yielding 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one.

Step 3: Knoevenagel condensation with substituted benzaldehyde derivatives (e.g., 4-dimethylaminobenzaldehyde) to finalize the pyridinone structure.
Key Validation: 1H NMR, IR, and mass spectrometry confirm intermediate and final product identities .

Q. Which spectroscopic methods are critical for structural characterization?

Answer:

  • 1H NMR: Assigns protons from the benzyloxy (δ ~4.5–5.0 ppm), fluorobenzyl (δ ~3.8–4.2 ppm), and methyl groups (δ ~2.0–2.5 ppm).
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and thioxo (C=S, ~1200–1250 cm⁻¹) functionalities.
  • Mass Spectrometry (MS): Validates molecular ion peaks (e.g., m/z = 259.013 for thioxo intermediates) .

Q. What in vitro biological models are used for initial activity screening?

Answer:

  • Schistosoma mansoni assays: Measure adult worm viability and egg reduction rates post-treatment.
  • Dose-response studies: Typically use concentrations ranging from 10–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve thioxo group incorporation?

Answer:

  • Solvent choice: Anhydrous dioxane minimizes side reactions.
  • Reaction time: Extending reflux beyond 24 hours may increase sulfur incorporation but risks decomposition.
  • Monitoring: Track reaction progress via MS (e.g., shift from m/z = 243.035 [oxygenated] to 259.013 [thioxo]) .

Q. How do electronic effects of substituents influence reactivity in Knoevenagel condensations?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -F): Enhance electrophilicity of the benzylidene intermediate, accelerating nucleophilic attack.
  • Steric hindrance: Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) may reduce reaction efficiency, requiring higher temperatures or catalysts .

Q. How can researchers resolve discrepancies in 1H NMR data between experimental and theoretical predictions?

Answer:

  • Tautomerism: Investigate keto-enol equilibria using variable-temperature NMR.
  • Solvent effects: Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding interactions.
  • Advanced techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies enhance solubility for in vivo pharmacokinetic studies?

Answer:

  • Prodrug design: Introduce hydrolyzable esters or phosphate groups.
  • Structural modifications: Replace benzyloxy with PEGylated or hydroxylated analogs.
  • Co-solvents: Use DMSO/PBS mixtures (<5% DMSO) for aqueous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.